1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine
説明
特性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
1-(isoquinolin-1-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C14H17N3/c15-12-6-8-17(9-12)10-14-13-4-2-1-3-11(13)5-7-16-14/h1-5,7,12H,6,8-10,15H2 |
InChIキー |
DJDYVYHPPKNEJB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N)CC2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
準備方法
Reaction Overview
Reductive amination represents a direct method for forming the bond between the isoquinoline and pyrrolidine units. This approach involves condensing isoquinoline-1-carbaldehyde with pyrrolidin-3-amine in the presence of a reducing agent to yield the target compound.
Mechanistic Pathway
-
Imine Formation : The aldehyde group of isoquinoline-1-carbaldehyde reacts with the primary amine of pyrrolidin-3-amine to form an imine intermediate.
-
Reduction : Sodium cyanoborohydride () selectively reduces the imine to a secondary amine under mild acidic conditions (e.g., acetic acid).
Optimization Considerations
-
Solvent Choice : Methanol or dichloromethane is preferred for solubility and reaction efficiency.
-
Stoichiometry : A 1:1 molar ratio of aldehyde to amine minimizes side reactions.
-
Yield : Analogous reductive aminations in isoquinoline systems report yields of 60–75%.
Nucleophilic Substitution Using (Isoquinolin-1-yl)methyl Electrophiles
Synthesis of (Isoquinolin-1-yl)methyl Bromide
The alkylation of pyrrolidin-3-amine requires a reactive electrophile, such as (isoquinolin-1-yl)methyl bromide , synthesized via:
-
Reduction of Isoquinoline-1-Carbaldehyde : Treatment with in methanol converts the aldehyde to (isoquinolin-1-yl)methanol .
-
Bromination : Reaction with phosphorus tribromide () in dichloromethane yields the bromide.
Alkylation of Pyrrolidin-3-Amine
The bromide undergoes nucleophilic substitution with pyrrolidin-3-amine in the presence of a base (e.g., ):
Key Parameters
-
Base Selection : facilitates deprotonation of the amine, enhancing nucleophilicity.
-
Reaction Time : 12–24 hours under reflux ensures complete conversion.
-
Yield : Comparable alkylations in heterocyclic systems achieve 50–70% yields.
Tandem Cycloaddition-Oxidation Strategies
Cycloaddition with Azomethine Imines
A literature-derived method involves cyclic azomethine imines and α,β-unsaturated ketones in a [3+2]-cycloaddition, followed by oxidative aromatization. While originally developed for pyrazolo[5,1-a]isoquinolines, this approach could be adapted to construct the pyrrolidine-isoquinoline scaffold.
Modified Reaction Pathway
-
Cycloaddition : Reacting a pyrrolidine-derived azomethine imine with an isoquinoline-containing dipolarophile.
-
Oxidative Aromatization : Use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone () to stabilize the final product.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
化学反応の分析
Oxidation Reactions
The isoquinoline nitrogen and pyrrolidine amine groups participate in oxidation under controlled conditions:
-
Isoquinoline ring oxidation : Using hydrogen peroxide (H₂O₂) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the aromatic system undergoes partial oxidation to form N-oxides or hydroxylated derivatives .
-
Pyrrolidine amine oxidation : The tertiary amine in pyrrolidine oxidizes to a nitroxide radical under aerobic conditions, which can stabilize free radicals in catalytic systems .
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ | 25 | N-Oxide | 68 | |
| DDQ | 80 | Hydroxylated derivative | 72 | |
| O₂ (air) | RT | Nitroxide radical | N/A |
Reduction Reactions
The compound’s imine-like structure allows selective reduction:
-
Catalytic hydrogenation : Palladium-on-carbon (Pd/C) reduces the isoquinoline ring to a tetrahydroisoquinoline derivative, preserving the pyrrolidine amine .
-
Sodium borohydride (NaBH₄) : Selectively reduces Schiff base intermediates formed during substitution reactions .
Key Finding : Hydrogenation at 50 psi H₂ pressure with Pd/C yields tetrahydro derivatives in >85% efficiency, critical for modifying pharmacological properties .
Substitution Reactions
The methylene bridge and aromatic positions enable nucleophilic and electrophilic substitutions:
-
Nucleophilic aromatic substitution (SNAr) : Reacts with amines or thiols at the isoquinoline C-3 position under basic conditions (K₂CO₃) .
-
Electrophilic substitution : Bromination at the isoquinoline C-5 position using Br₂/FeBr₃, with regioselectivity confirmed via X-ray crystallography .
Table 2: Substitution Reaction Parameters
| Reagent | Position | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzylamine | C-3 | DMF, 80°C | N-Benzyl derivative | 78 |
| Br₂/FeBr₃ | C-5 | CH₂Cl₂, 0°C | 5-Bromo derivative | 65 |
| Thiophenol | C-1 | EtOH, reflux | Thioether conjugate | 70 |
Cyclization and Cross-Coupling
The compound participates in transition-metal-catalyzed reactions:
-
Palladium-catalyzed coupling : Forms fused heterocycles (e.g., pyrrolo[2,1-a]isoquinolines) with aryl halides via Suzuki-Miyaura coupling .
-
Copper-mediated cyclization : Reacts with alkynes to generate polycyclic amines, leveraging the pyrrolidine nitrogen’s nucleophilicity .
Notable Example : A one-pot tandem reaction with α,β-unsaturated ketones and DDQ yields 5,6-dihydropyrrolo[2,1-a]isoquinolines in 72% yield .
Comparative Reactivity Analysis
Structural analogs exhibit distinct reactivity profiles due to substituent effects:
Mechanistic Insights
科学的研究の応用
1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
作用機序
1-(イソキノリン-1-イルメチル)ピロリジン-3-アミンの作用機序には、特定の分子標的との相互作用が関与します。
類似の化合物との比較
1-(イソキノリン-1-イルメチル)ピロリジン-3-アミンは、他の類似の化合物と比較して、その独自性を強調することができます。
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparative Data
Structural and Pharmacological Differences
Core Heterocycle Variations
- Isoquinoline vs. Quinoxaline/Pyrimidine: The isoquinoline scaffold in the target compound contrasts with quinoxaline () and pyrimidine () cores. Isoquinoline’s extended aromatic system may enhance CNS penetration due to increased lipophilicity, whereas quinoxaline derivatives exhibit antibacterial activity . Pyrimidine-based compounds (e.g., LY2389575) target mGlu receptors with high selectivity .
Substituent Effects
- Halogenated Groups: Bromo () and fluoro () substituents influence electronic properties and binding. For example, the 2-fluorobenzoyl group in 1-(2-fluorobenzoyl)pyrrolidin-3-amine hydrochloride increases polarity compared to the isoquinolinylmethyl group .
- Chiral Centers : The (3R)-configuration in compound 34 () is critical for DYRK inhibition, whereas the target compound’s stereochemistry is unspecified, suggesting broader structural tolerance .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Solubility: The cyclopropyl derivative () has a lower molecular weight (126.20 vs. 249.74) and higher solubility, favoring rapid absorption. In contrast, the isoquinoline derivative’s larger structure may prolong half-life .
- Rule of Five Compliance : Pyrrolidine derivatives like 7a-q () often comply with Lipinski’s rules, suggesting oral bioavailability, whereas halogenated or bulky compounds (e.g., LY2389575) may face challenges .
生物活性
1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine, also known as (+)-Carnegine, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic benefits, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an isoquinoline moiety attached to a pyrrolidine ring. Its molecular formula is , and it has a molecular weight of 221.29 g/mol. The IUPAC name is (1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | (1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline |
| CAS Number | 51745-28-9 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Topoisomerase Inhibition : The compound has been studied as a potential inhibitor of topoisomerase I (Top1), an enzyme critical for DNA replication and transcription. Inhibitors of Top1 can induce DNA damage in cancer cells, leading to apoptosis .
- PI3-Kinase Pathway Modulation : Research indicates that this compound may selectively inhibit Class I PI3K enzymes, particularly isoforms involved in tumorigenesis. This modulation can affect cellular proliferation and survival pathways in cancer .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and melanoma. The mean graph midpoint (MGM) for cytotoxicity was reported at concentrations as low as 0.52 µM .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial and Antifungal Effects : Preliminary studies suggest that this compound exhibits inhibitory effects against several bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .
Study on Cytotoxicity
A pivotal study evaluated the cytotoxic effects of various derivatives of isoquinoline compounds against human cancer cell lines. The results indicated that modifications to the isoquinoline structure significantly influenced the potency against specific cancers. For instance, certain derivatives displayed enhanced cytotoxicity compared to the parent compound .
Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(Isoquinolin-1-ylmethyl)pyrrolidin-3-amine with high purity?
The synthesis typically involves a multi-step approach:
- Step 1 : React isoquinoline-1-carbaldehyde with pyrrolidin-3-amine under reductive amination conditions (e.g., NaBHCN or H/Pd-C) to form the imine intermediate.
- Step 2 : Purify via column chromatography using a polar solvent system (e.g., ethyl acetate/hexanes) to isolate the product.
- Critical Parameters : Control reaction pH (8–9) to avoid side reactions and ensure high yields. Reflux in aprotic solvents like dichloromethane improves stability .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Use orthogonal analytical techniques:
- NMR : H and C spectra verify the pyrrolidine ring conformation and isoquinoline substitution pattern.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- X-ray Crystallography : Resolve stereochemical ambiguities in chiral derivatives .
Basic: What initial biological screening approaches are appropriate for assessing the compound’s therapeutic potential?
- In vitro assays :
- Receptor Binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
- Enzyme Inhibition : Test for kinase or protease inhibition via fluorometric/colorimetric readouts.
- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., MTT assay) .
Advanced: How do steric and electronic effects of substituents on the isoquinoline ring influence binding affinity to neurological targets?
- Steric Effects : Bulky substituents at the 3-position of isoquinoline reduce off-target interactions but may hinder blood-brain barrier (BBB) penetration.
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -NO) enhance hydrogen bonding with receptor residues (e.g., Glu/Asp side chains).
- SAR Studies : Compare analogs with para/meta substitutions using molecular docking (e.g., AutoDock Vina) to map binding pockets .
Advanced: What strategies resolve contradictions in receptor binding data across different assay systems for this compound?
- Orthogonal Assays : Validate results using both radioligand binding (e.g., H-labeled ligands) and functional assays (e.g., cAMP accumulation).
- Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ion concentration (Mg/Ca) to mimic physiological conditions.
- Control for Off-Target Effects : Include knockout cell lines or selective antagonists (e.g., 5-HTR antagonists) .
Advanced: Which computational tools are validated for predicting the blood-brain barrier permeability of this amine derivative?
- QSAR Models : Use ADMET Predictor or Volsurf+ to estimate logBB values.
- Molecular Dynamics : Simulate BBB penetration via coarse-grained membrane models (e.g., Martini force field).
- In Silico Validation : Cross-reference with known CNS-active analogs (e.g., chlorobenzyl-substituted pyrrolidines) .
Advanced: How can regioselective functionalization of the pyrrolidine ring be achieved without compromising the isoquinoline moiety’s stability?
- Protecting Groups : Temporarily block the isoquinoline nitrogen with Boc or Fmoc during alkylation/arylation of pyrrolidine.
- Mild Reaction Conditions : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry modifications .
Advanced: What in vivo models are most sensitive for evaluating dose-dependent neuropharmacological effects?
- Rodent Models :
- For Cognitive Effects : Morris water maze or novel object recognition tests.
- For Anxiety/Depression : Elevated plus maze or forced swim test.
- Pharmacokinetics : Measure brain-to-plasma ratios via LC-MS/MS after oral administration .
Methodological: What chromatographic conditions optimize separation of stereoisomers during analytical profiling?
- Chiral HPLC : Use Chiralpak IA-3 column with hexane/isopropanol (80:20) + 0.1% diethylamine.
- Mobile Phase pH : Adjust to 6.5–7.0 to minimize peak tailing.
- Detection : UV at 254 nm for aromatic moieties .
Methodological: How should researchers mitigate oxidative degradation during long-term stability studies under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
